N-(4-azepan-1-ylphenyl)guanidine
Overview
Description
N-(4-azepan-1-ylphenyl)guanidine is a chemical compound with the molecular formula C13H20N4 and a molecular weight of 232.32 g/mol It is characterized by the presence of a guanidine group attached to a phenyl ring, which is further substituted with an azepane ring
Preparation Methods
The synthesis of N-(4-azepan-1-ylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of an amine with an activated guanidine precursor. For instance, the reaction of 4-azepan-1-ylphenylamine with a guanidine derivative under appropriate conditions can yield the desired compound . Industrial production methods may involve the use of solid-supported reagents or transition-metal-catalyzed reactions to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
N-(4-azepan-1-ylphenyl)guanidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(4-azepan-1-ylphenyl)guanidine has several scientific research applications. In chemistry, it is used as a reagent in organic synthesis and catalysis . In medicine, it may be explored for its potential therapeutic effects, such as its role as an inhibitor or modulator of specific enzymes or receptors . Additionally, it has industrial applications in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-(4-azepan-1-ylphenyl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function . The specific pathways involved depend on the biological context and the nature of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
N-(4-azepan-1-ylphenyl)guanidine can be compared with other guanidine derivatives, such as guanethidine and polypentamethylene guanidine sulphate . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its azepane ring, which may confer distinct chemical and biological properties compared to other guanidine derivatives .
Similar compounds include:
- Guanethidine
- Polypentamethylene guanidine sulphate
- Other N-substituted guanidines
Properties
IUPAC Name |
2-[4-(azepan-1-yl)phenyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-13(15)16-11-5-7-12(8-6-11)17-9-3-1-2-4-10-17/h5-8H,1-4,9-10H2,(H4,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFQJNUFWMCKSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=CC=C(C=C2)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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